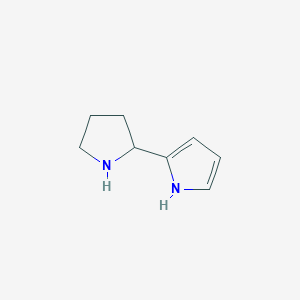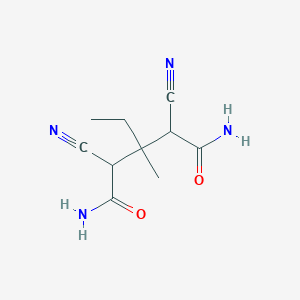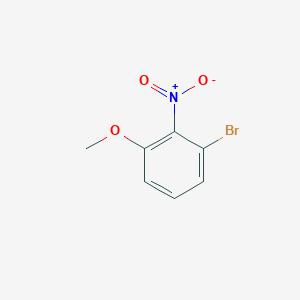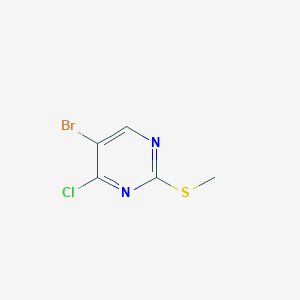
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrimidine derivatives, including those substituted with bromo and chloro groups, often involves multi-step reactions starting from simple precursors. For instance, compounds similar to 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be synthesized through bromine-mediated oxidative cyclization and subsequent reactions involving halogen functionalities for diversification (Tang et al., 2014). Other methods include the reaction of ammonia with dichloro-methylpyrimidines, showcasing the regioselectivity and versatility in functional group modifications (Doulah et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to confirm the structure of synthesized compounds. For example, the molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 5-Bromo-4-chloro-2-(methylthio)pyrimidine, has been authenticated through comprehensive spectroscopic studies and crystallography (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and functional group modifications. The presence of halogen groups makes them versatile intermediates for further chemical transformations. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine and subsequent treatments leads to a range of thiadiazine derivatives, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Rahimizadeh et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining their applicability in various fields. For example, the crystalline structure and hydrogen bonding patterns of certain pyrimidine compounds have been elucidated, providing insight into their stability and interactions (Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
“5-Bromo-4-chloro-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C5H4BrClN2S and a molecular weight of 239.52 . It’s a solid substance and is typically stored at temperatures between 2-8°C . This compound is used in various scientific fields, particularly in chemistry and biochemistry, for research and development purposes .
While specific applications for “5-Bromo-4-chloro-2-(methylthio)pyrimidine” are not readily available, similar compounds such as “4-Chloro-2-methylthiopyrimidine” have been used in the total synthesis of marine alkaloids like variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . They have also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Synthesis of Palbociclib
- Field : Medicinal Chemistry
- Application : Palbociclib is an effective anti-proliferative agent against Rb-positive tumor cells in retinoblastoma . It inhibits Ser780/Ser795 phosphorylation on Rb protein to induce G1 arrest .
- Method : The synthesis of Palbociclib involves eight steps from 2-(methylthio)pyrimidin-4-(3H)-one with approximately 10% overall yield . This protocol starts with 2-(methylthio)pyrimidin-4-(3H)-one, involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup to afford Palbociclib .
- Results : This synthetic route used inexpensive raw material and reagents, involved readily controllable reaction conditions and reduced environmental hazards .
-
Synthesis of Variolin B1
- Field : Marine Biochemistry
- Application : Variolin B1 is a marine alkaloid with potential anti-cancer properties . Compounds like “4-Chloro-2-methylthiopyrimidine”, which is similar to “5-Bromo-4-chloro-2-(methylthio)pyrimidine”, have been used in the total synthesis of variolin B1 .
- Method : The synthesis of variolin B1 involves several steps, including nucleophilic substitution, bromination, and cross-coupling reactions .
- Results : The synthesis of variolin B1 provides a potential pathway for the production of this marine alkaloid, which could be used in the development of new anti-cancer drugs .
-
Synthesis of 2,4-Disubstituted Pyrimidines
- Field : Medicinal Chemistry
- Application : 2,4-Disubstituted pyrimidines are a novel class of KDR kinase inhibitors . Kinase inhibitors are important in the treatment of cancer as they prevent the growth of cancer cells .
- Method : The synthesis of 2,4-disubstituted pyrimidines involves several steps, including nucleophilic substitution, bromination, and cross-coupling reactions .
- Results : The synthesis of 2,4-disubstituted pyrimidines provides a potential pathway for the production of new KDR kinase inhibitors, which could be used in the development of new anti-cancer drugs .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYJQACDDVZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295514 | |
| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(methylthio)pyrimidine | |
CAS RN |
63810-78-6 | |
| Record name | 63810-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



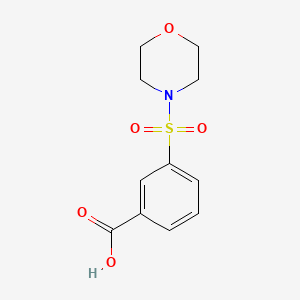
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)


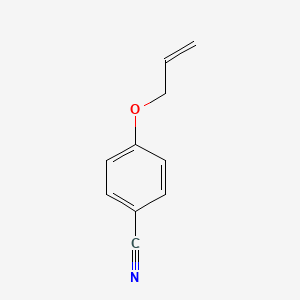
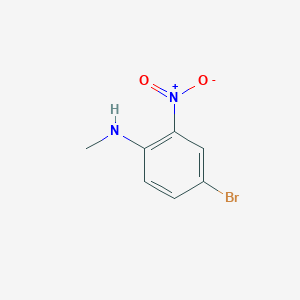
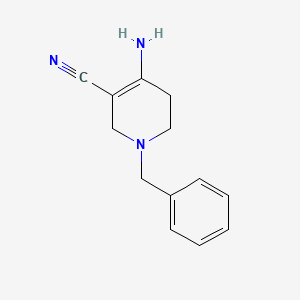

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
